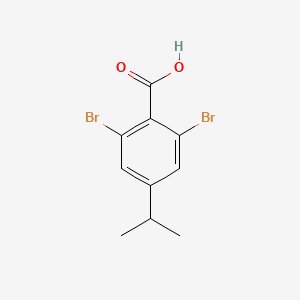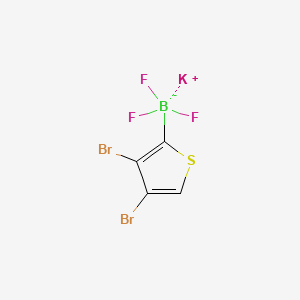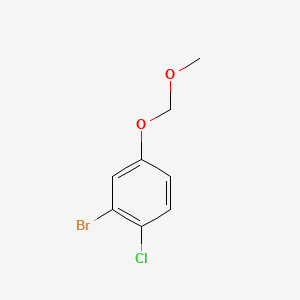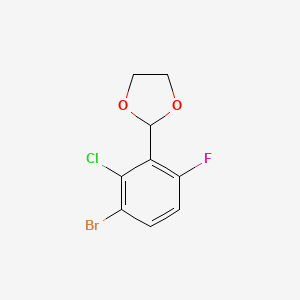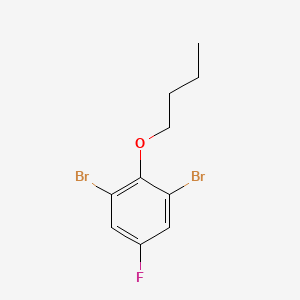
1,3-Dibromo-2-butoxy-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-butoxy-5-fluorobenzene is an organic compound with the molecular formula C10H11Br2FO. It has a molecular weight of 326 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Br2FO/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications
Spectroscopic Analysis
Research has been conducted on the structural analysis of similar compounds to 1,3-Dibromo-2-butoxy-5-fluorobenzene using spectroscopic methods. For example, Ilango et al. (2008) performed normal coordinate calculations of 2-chloro-1,3-dibromo-5-fluorobenzene using Wilson's FG matrix mechanism, which provided insights into both in-plane and out-of-plane vibrations of such compounds (Ilango et al., 2008).
Synthesis of Functionalized Compounds
Sharif et al. (2013) demonstrated the use of similar dibrominated fluorobenzenes, including 1,3-dibromo-4-fluorobenzene, in the site-selective Suzuki–Miyaura cross-coupling reactions. These reactions are crucial for the preparation of various functionalized compounds, which have applications in pharmaceuticals and materials science (Sharif et al., 2013).
Crystal Structure Prediction
Misquitta et al. (2008) used first-principles calculations to predict the crystal structure of molecules like 1,3-dibromo-2-chloro-5-fluorobenzene. This kind of research is important for understanding the solid-state properties of such compounds, which can be relevant in designing new materials (Misquitta et al., 2008).
Organometallic Chemistry
Pike et al. (2017) discussed the increasing recognition of fluorobenzenes as versatile solvents in organometallic chemistry and transition-metal-based catalysis. This research indicates the potential of using compounds like this compound in similar contexts (Pike et al., 2017).
Biodegradation Studies
Moreira et al. (2009) investigated the biodegradation of similar difluorobenzenes, which are used as intermediates in industrial synthesis. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Moreira et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1,3-dibromo-2-butoxy-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2FO/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNNDOBGBYQQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2FO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



